methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid
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Overview
Description
Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring, a cyano group, and a trifluoroacetic acid moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid typically involves the reaction of azetidine derivatives with cyanoacetic acid esters under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyanoacetic acid ester, followed by nucleophilic substitution with an azetidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The cyano group and azetidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The trifluoroacetic acid moiety enhances the compound’s stability and solubility, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-methylazetidin-3-yl)acetate, trifluoroacetic acid
- Methyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid
Uniqueness
Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid is unique due to the presence of the cyano group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2694744-37-9 |
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Molecular Formula |
C9H11F3N2O4 |
Molecular Weight |
268.2 |
Purity |
95 |
Origin of Product |
United States |
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